

SIMR3030: Preclinical Application Notes and Protocols for Research Use

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Compound of Interest

Compound Name: SIMR3030

Cat. No.: B12407265

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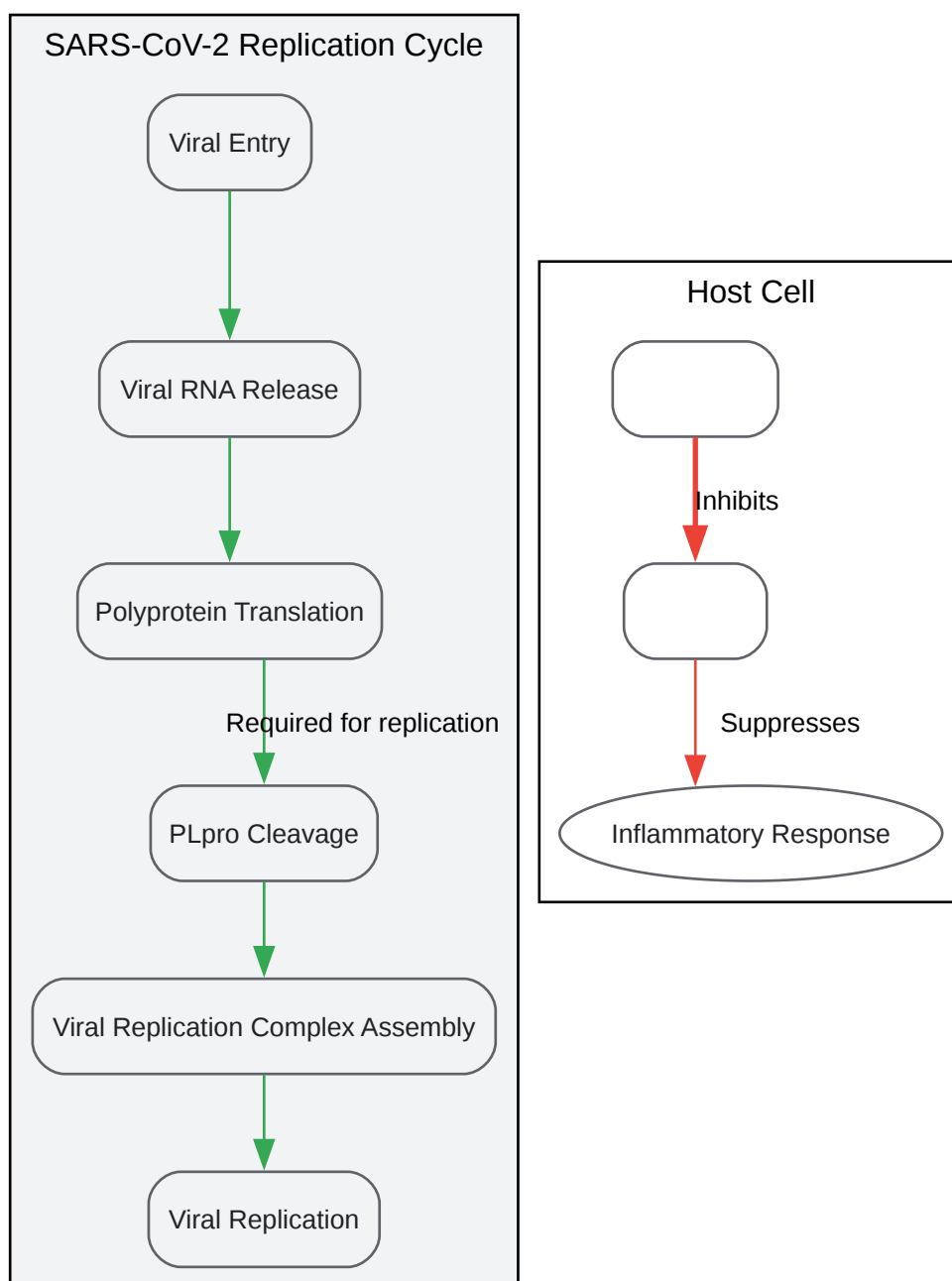
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Introduction

SIMR3030 is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in viral replication and the host immune response.[1][2][3][4] Preclinical data suggests that **SIMR3030** possesses antiviral and immunomodulatory properties, making it a subject of interest for research in the field of COVID-19 and other coronavirus-related diseases.[2][3] These application notes provide a summary of the available preclinical data and suggested protocols for in vitro and in vivo research applications.

Mechanism of Action

SIMR3030 primarily functions by inhibiting the deubiquitinating activity of SARS-CoV-2 PLpro.[2][3] This inhibition disrupts viral protein processing and replication. Furthermore, by targeting PLpro, **SIMR3030** has been shown to modulate the host's immune response by preventing the suppression of inflammatory signaling pathways.[2][3] Specifically, it has been observed to decrease the expression of inflammatory markers such as IFN- α and IL-6.[1][2][4]



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Caption: Mechanism of action of **SIMR3030**.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of **SIMR3030** against viral proteases.

Target	Cell Line	Parameter	Value	Reference
SARS-CoV-2 PLpro	-	IC50	0.0399 µg/mL	[1][4]
SARS-CoV-2	-	IC50	12.1 µg/mL	[1]
MERS-CoV	-	IC50	6.206 µg/mL	[1]

In Vivo Safety (Preclinical)

The following table outlines the dosage and observations from a preclinical safety study in mice.

Animal Model	Dosage	Administration Route	Duration	Observations	Reference
Mice	25, 50, 100 mg/kg	Intraperitoneal (i.p.)	Daily for 14 days	No signs of toxicity or weight loss were observed at 12.5 and 25 mg/kg.	[1]

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol is a general guideline for assessing the antiviral activity of **SIMR3030** in a cell-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SIMR3030** against a target coronavirus.

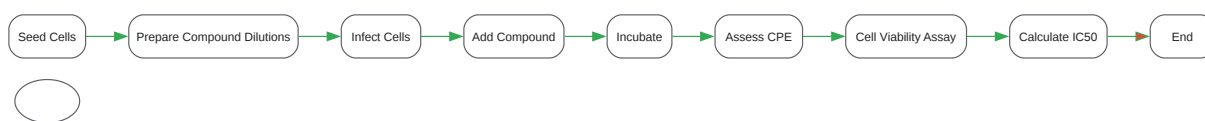
Materials:

- Vero E6 or Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Target coronavirus stock (e.g., SARS-CoV-2)
- **SIMR3030**
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- 96-well plates
- Biosafety cabinet (BSL-3 for SARS-CoV-2)
- Standard cell culture equipment

Procedure:

- **Cell Seeding:** Seed Vero E6 or Caco-2 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight at 37°C with 5% CO₂.
- **Compound Preparation:** Prepare a serial dilution of **SIMR3030** in DMEM. The final concentrations should typically range from 0.1 to 100 µg/mL.
- **Infection:** Remove the culture medium from the cells and infect with the target coronavirus at a multiplicity of infection (MOI) of 0.01.
- **Treatment:** Immediately after infection, add the prepared dilutions of **SIMR3030** to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

- Assessment of Viral Cytopathic Effect (CPE): Observe the cells under a microscope for signs of virus-induced cell death.
- Cell Viability Assay: Quantify cell viability using a suitable assay according to the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Caption: In Vitro Antiviral Activity Assay Workflow.

ADME & Drug-Drug Interaction Profile

In vitro studies have provided some insights into the absorption, distribution, metabolism, and excretion (ADME) properties of **SIMR3030**. It has demonstrated good microsomal stability in liver microsomes and moderate permeability in Caco-2 cells.[2][3] Furthermore, **SIMR3030** showed very low potential for drug-drug interactions as an inhibitor of major CYP450 enzymes, including CYP3A4, CYP2D6, and CYP2C9.[2][3]

Disclaimer

The information provided in these application notes is based on preclinical research and is intended for investigational use only. The dosage and administration guidelines for human use have not been established. Researchers should exercise caution and adhere to all applicable safety guidelines and regulations when handling and using this compound.

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